5-(4-Bromophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4-ones This compound is characterized by the presence of a bromophenyl group and a phenylamino group attached to the pyrido[2,3-d]pyrimidin-4-one core
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This is achieved through a bromination reaction using bromine or a brominating agent.
Attachment of the Phenylamino Group: This step involves the reaction of the intermediate compound with aniline or a substituted aniline under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-(4-BROMOPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-BROMOPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(4-BROMOPHENYL)-2-(PHENYLAMINO)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-PICRYLAMINE: This compound also contains a bromophenyl group but differs in its overall structure and properties.
N-(2,4-DIBROMOPHENYL)-PICRYLAMINE: This compound has two bromine atoms on the phenyl ring, leading to different chemical and biological properties.
N-(2-BROMOPHENYL)PICRYLAMINE: This compound has a bromine atom at a different position on the phenyl ring, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C19H13BrN4O |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
2-anilino-5-(4-bromophenyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13BrN4O/c20-13-8-6-12(7-9-13)15-10-11-21-17-16(15)18(25)24-19(23-17)22-14-4-2-1-3-5-14/h1-11H,(H2,21,22,23,24,25) |
InChI Key |
OKPVAOWGQYFGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.